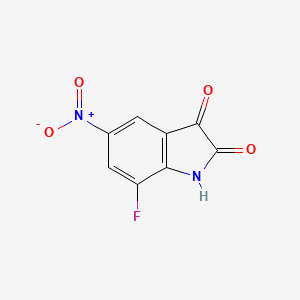

7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry systematic name for this compound is 7-fluoro-5-nitro-1H-indole-2,3-dione, reflecting the substitution pattern on the indole-2,3-dione core structure commonly known as isatin. The compound is assigned Chemical Abstracts Service number 1176058-71-1 and possesses the molecular formula C₈H₃FN₂O₄ with a molecular weight of 210.12 grams per mole. The nomenclature system clearly indicates the positions of substituents relative to the nitrogen atom of the indole ring, where the fluorine atom occupies position 7 and the nitro group is located at position 5, creating a specific regioisomeric configuration that distinguishes it from other possible substitution patterns.

The structural designation encompasses several important nomenclatural considerations that reflect the compound's electronic and geometric characteristics. The systematic name incorporates the dihydro designation to indicate the saturated nature of the two-carbon bridge connecting the carbonyl groups, while the dione suffix reflects the presence of two ketone functionalities at positions 2 and 3 of the indole system. This nomenclature system becomes particularly important when considering isomeric relationships, as the compound represents one specific regioisomer among several possible fluorine and nitro substitution patterns on the isatin framework.

Isomeric considerations for this compound involve both positional and tautomeric isomerism that significantly impact the compound's properties and reactivity. Positional isomers include compounds such as 5-fluoro-7-nitro-1H-indole-2,3-dione, which exhibits a reversed substitution pattern but maintains the same molecular formula. The distinction between these regioisomers becomes crucial in synthetic applications, as the electronic effects of substituents vary dramatically depending on their relative positions on the aromatic ring system.

Tautomeric equilibria present another layer of isomeric complexity for this compound, particularly involving the lactam-lactim equilibrium that characterizes isatin derivatives. Research has demonstrated that isatin compounds can exist in both lactam and lactim forms, with the lactam structure typically predominating in solid state and polar solvents. The presence of electron-withdrawing substituents like fluorine and nitro groups influences these tautomeric equilibria by stabilizing certain electronic configurations and affecting the relative energies of different tautomeric forms.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted isatin derivatives, with the heterocyclic framework maintaining essential planarity while accommodating the spatial requirements of the fluorine and nitro substituents. Crystallographic studies of related isatin derivatives have revealed that the indoline heterocycle remains essentially planar across various substitution patterns, with deviations from planarity primarily occurring in the orientation of exocyclic substituents rather than distortions of the core ring system. The compound's three-dimensional structure reflects the balance between electronic effects and steric considerations imposed by the dual substitution pattern.

The conformational analysis reveals that the fluorine atom at position 7 adopts a nearly coplanar arrangement with the indole ring system, consistent with the small van der Waals radius of fluorine and its minimal steric impact on the molecular framework. The nitro group at position 5 similarly maintains coplanarity with the aromatic system, allowing for optimal overlap of the nitro group's π-system with the extended conjugated network of the indole core. This coplanar arrangement facilitates maximum electronic communication between the substituents and the heterocyclic framework, contributing to the compound's distinctive electronic properties.

Computational studies and spectroscopic investigations have provided detailed insights into the conformational preferences of substituted isatin derivatives, revealing that the molecular geometry is primarily determined by electronic rather than steric factors. The presence of both electron-withdrawing groups creates a unique electronic environment that influences bond lengths, bond angles, and overall molecular shape in predictable ways. The carbonyl groups at positions 2 and 3 maintain their characteristic geometry, with the compound existing predominantly in the lactam tautomeric form under standard conditions.

The spatial arrangement of functional groups within this compound creates specific geometric features that influence its chemical reactivity and intermolecular interactions. The positioning of the fluorine and nitro substituents generates distinct electrostatic potential surfaces that govern the compound's behavior in chemical reactions and molecular recognition processes. X-ray crystallographic data for related compounds indicate that substituted isatin derivatives typically exhibit characteristic intermolecular interactions, including π-π stacking and hydrogen bonding patterns that influence solid-state packing arrangements.

Substituent Effects of Fluoro and Nitro Groups on Indole Core

The electronic effects of the fluorine and nitro substituents on the indole core of this compound create a complex pattern of inductive and resonance interactions that fundamentally alter the electronic distribution throughout the molecular framework. The fluorine atom at position 7 exerts strong inductive electron withdrawal while simultaneously providing weak resonance donation through its lone pairs, creating a nuanced electronic perturbation that affects both the aromatic character of the indole ring and the reactivity of the carbonyl functionalities. The nitro group at position 5 contributes powerful electron-withdrawing effects through both inductive and resonance mechanisms, significantly depleting electron density from the aromatic system and enhancing the electrophilic character of the carbonyl groups.

Quantitative analysis of substituent effects can be understood through Hammett correlation parameters, which provide numerical values for the electronic influence of different functional groups. The nitro group exhibits strong electron-withdrawing character with Hammett sigma values of approximately 0.71 for meta positions and 0.78 for para positions, indicating its powerful capacity to withdraw electron density from aromatic systems. Fluorine demonstrates more complex behavior, with Hammett sigma values of 0.34 for meta positions and 0.06 for para positions, reflecting its dual inductive withdrawal and resonance donation characteristics. These quantitative parameters help predict the cumulative electronic effects of the dual substitution pattern in the target compound.

The combined electronic effects of fluorine and nitro substitution create synergistic influences on the indole core that extend beyond simple additive contributions of individual substituents. The electron-withdrawing character of both groups enhances the electrophilic nature of the carbonyl carbons, making them more susceptible to nucleophilic attack and increasing the acidity of the amide proton. This electronic activation influences the compound's chemical reactivity patterns, making it more reactive toward nucleophilic reagents while simultaneously stabilizing anionic intermediates formed during chemical transformations.

Spectroscopic evidence supports the significant electronic perturbations introduced by the fluorine and nitro substituents, with infrared spectroscopy revealing characteristic shifts in carbonyl stretching frequencies that reflect the altered electronic environment. The presence of electron-withdrawing groups typically increases carbonyl stretching frequencies due to reduced electron density in the carbonyl bonds, and this effect is clearly observable in substituted isatin derivatives. Nuclear magnetic resonance spectroscopy provides additional evidence for electronic effects through chemical shift changes that reflect the altered electron distribution around various atomic positions within the molecular framework.

The substituent effects also influence the compound's physical properties, including its density, melting point, and solubility characteristics. The compound exhibits a density of 1.7 ± 0.1 grams per cubic centimeter, which reflects the presence of heavy atoms and the compact molecular packing facilitated by the electronic effects of the substituents. The electronic modifications introduced by the fluorine and nitro groups alter intermolecular interactions, affecting crystalline packing arrangements and influencing bulk physical properties in predictable ways based on electronic structure considerations.

Properties

IUPAC Name |

7-fluoro-5-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2O4/c9-5-2-3(11(14)15)1-4-6(5)10-8(13)7(4)12/h1-2H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYFNDZJUKUTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material

- 7-Fluoro-1H-indole-2,3-dione is the key precursor, which can be synthesized or procured commercially.

Nitration Procedure

- To a solution of 7-fluoro-1H-indole-2,3-dione (typically 2.5 g, 15 mmol) dissolved in concentrated sulfuric acid (9 mL), fuming nitric acid (1.5 mL) is added very slowly at a controlled temperature between -5°C and 0°C.

- The reaction mixture is stirred at this low temperature for approximately one hour to ensure selective nitration at the 5-position of the indole ring.

- After completion, the reaction mixture is poured onto crushed ice to precipitate the product.

- The precipitate is filtered, washed thoroughly with water several times, and dried under vacuum.

- The product, this compound, is obtained as a yellow solid with a high yield (reported yield approximately 94.3%).

Reaction Conditions Summary

| Parameter | Condition |

|---|---|

| Starting Material | 7-Fluoro-1H-indole-2,3-dione |

| Nitrating Agent | Fuming nitric acid (HNO3) |

| Acid Medium | Concentrated sulfuric acid (H2SO4) |

| Temperature | -5°C to 0°C |

| Reaction Time | 1 hour |

| Workup | Quenching in crushed ice, filtration, washing, vacuum drying |

| Yield | ~94.3% |

Mechanistic and Analytical Considerations

- The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO2+) generated in situ from fuming nitric acid and sulfuric acid attacks the electron-rich indole ring.

- The presence of the fluorine atom at the 7-position influences regioselectivity, favoring nitration at the 5-position.

- Low temperature minimizes side reactions and decomposition.

- The product is confirmed by spectroscopic methods such as NMR and mass spectrometry, consistent with literature data.

Summary Table of Preparation Method

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 7-Fluoro-1H-indole-2,3-dione + H2SO4 (conc.) | Dissolution of starting material | - | Temperature controlled at -5 to 0°C |

| 2 | Addition of fuming HNO3 slowly | Nitration reaction | - | Maintained at low temperature |

| 3 | Stirring for 1 hour | Reaction completion | - | Ensures selective nitration |

| 4 | Quenching in crushed ice | Precipitation of product | - | Facilitates isolation |

| 5 | Filtration, washing, vacuum drying | Purification | 94.3 | High purity yellow solid obtained |

Research Findings and Optimization Notes

- The nitration reaction is highly efficient under the described conditions, with minimal by-products.

- Temperature control is critical; higher temperatures lead to over-nitration or decomposition.

- The use of concentrated sulfuric acid as solvent and medium enhances the generation of the nitronium ion and stabilizes intermediates.

- Slow addition of nitric acid prevents local overheating and side reactions.

- The product is stable and can be used directly for further synthetic transformations without additional purification.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromyl chloride, and other strong oxidizing agents.

Reduction: Tin and hydrochloric acid, iron and hydrochloric acid, or catalytic hydrogenation.

Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Higher-order oxidized derivatives.

Reduction Products: Amino derivatives such as 7-fluoro-5-amino-2,3-dihydro-1H-indole-2,3-dione.

Substitution Products: Substituted indole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit antibacterial and antifungal properties.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against various bacterial strains, demonstrating promising results that warrant further investigation into its use as an antibiotic agent .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in producing other complex molecules.

Table 1: Synthetic Reactions Involving this compound

Materials Science

The compound's unique properties allow it to be used in the development of new materials, including polymers and coatings that require specific chemical resistance or stability.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties . This application is particularly relevant for industries seeking durable materials for extreme conditions.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard in chromatographic techniques due to its distinct spectral characteristics.

Table 2: Analytical Applications

Mechanism of Action

The mechanism by which 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione exerts its effects involves its interaction with molecular targets and pathways. The presence of the nitro group can lead to the formation of reactive intermediates that can interact with biological molecules. The fluorine atom can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Positional Isomerism: Fluoro and Nitro Substitution

- HPLC studies indicate challenges in impurity profiling due to polar functional groups .

- 5-Nitro-1-propyl-2,3-dihydro-1H-indole-2,3-dione (CAS MM700162/3708): Features a nitro group at position 5 and a propyl chain at position 1. The nitro group enhances lipophilicity (ClogP ≈ 1.5), while the alkyl chain improves membrane permeability. This contrasts with the target compound’s 7-fluoro substituent, which may reduce steric hindrance and improve target binding .

Halogen Substitution: Fluoro vs. Chloro

- 7-Chloro-4-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione (CAS 2167594-05-8): Replaces fluorine with chlorine at position 7. Chlorine’s larger atomic radius and higher lipophilicity (ClogP ≈ 2.1) may enhance bioavailability but reduce metabolic stability compared to fluorine.

Physicochemical Properties

*Calculated using fragment-based methods (e.g., ClogP).

Biological Activity

7-Fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione, a derivative of indole, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

- IUPAC Name : this compound

- CAS Number : 1176058-71-1

- Molecular Formula : C8H6F N2O4

- Molecular Weight : 202.14 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated across various studies focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong efficacy:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0048 |

| Enterococcus faecalis | 0.0098 |

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound also displays antifungal activity. Studies have shown effectiveness against various fungal strains:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

The compound's ability to inhibit fungal growth further supports its potential therapeutic applications .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.46 |

| HCT116 | 0.87 |

| A375 | 0.55 |

These findings indicate that the compound could be a valuable candidate for cancer treatment .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of indole derivatives including this compound revealed that modifications to the nitro group significantly enhanced antibacterial activity against S. aureus and E. coli .

- Anticancer Activity Assessment : In vitro studies demonstrated that the compound inhibited cell growth in HeLa cells through apoptosis induction mechanisms, suggesting its role as a potential anticancer agent .

Q & A

Q. What are the standard synthetic routes for 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, fluorination and nitration steps are critical. A common approach involves reacting 5-fluoroindole derivatives with nitro groups under acidic conditions, followed by oxidation to form the dione moiety. Key intermediates are characterized using H NMR, C NMR, and F NMR to confirm substituent positions and purity. Column chromatography (e.g., using 70:30 ethyl acetate/hexane) is employed for purification .

Q. How can reaction conditions (solvent, catalyst, temperature) be optimized for higher yields?

- Methodological Answer : Systematic optimization involves factorial design experiments (e.g., varying solvents like DMF or PEG-400, catalysts like CuI, and reaction times). For instance, achieved 22% yield via a 12-hour reaction in PEG-400/DMF with CuI catalysis. Statistical tools like ANOVA can identify critical parameters. Reaction monitoring via TLC ensures timely termination to minimize byproducts .

Advanced Research Questions

Q. How does X-ray crystallography resolve the molecular geometry and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using crystals grown via slow evaporation (e.g., ethanol recrystallization). Data collection with Bruker APEX3 and refinement via SHELXL2014 software reveal bond lengths, angles, and packing motifs. For example, reports a planar indole ring with fluorine-induced distortions (C–F bond length: 1.355 Å) and intermolecular C–H···F interactions stabilizing the crystal lattice .

Q. What strategies are used to analyze contradictory spectral data (e.g., NMR vs. HRMS)?

- Methodological Answer : Contradictions arise from impurities or dynamic equilibria (e.g., keto-enol tautomerism). Cross-validation via HRMS (to confirm molecular weight) and 2D NMR (e.g., H-C HSQC) resolves ambiguities. Computational tools like DFT-based NMR prediction (e.g., using Gaussian) can simulate spectra for comparison with experimental data .

Q. How do fluorine and nitro substituents influence electronic properties and bioactivity?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases electrophilicity at the indole core, while the nitro group enhances π-deficient character. Hammett constants quantify substituent effects on reactivity. In bioactivity studies (e.g., antituberculosis), fluorine improves membrane permeability, and nitro groups facilitate redox interactions. SAR studies compare derivatives like 5-nitroindole-2,3-dione thiosemicarbazones for cytotoxicity .

Q. What computational methods predict reactivity or binding modes in biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like Mycobacterium tuberculosis catalase-peroxidase. MD simulations assess stability of ligand-protein complexes over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.